Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate
Description
Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate (DCDHF-Na) is the sodium salt of 2-(2,7-dichloroxanthen-9-yl)benzoic acid (DCDHF), a fluorogenic compound widely used to detect peroxynitrite (ONOO⁻) in biological systems. Its structure consists of a xanthene core substituted with two chlorine atoms at positions 2 and 7, coupled to a benzoate moiety. The sodium salt enhances aqueous solubility, making it suitable for cellular assays. DCDHF-Na operates by oxidizing its non-fluorescent form to a fluorescent product upon reaction with ONOO⁻, enabling real-time tracking of reactive nitrogen species .
Properties
CAS No. |
71463-52-0 |
|---|---|
Molecular Formula |
C20H11Cl2NaO3 |
Molecular Weight |
393.2 g/mol |
IUPAC Name |
sodium;2-(2,7-dichloro-9H-xanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H12Cl2O3.Na/c21-11-5-7-17-15(9-11)19(13-3-1-2-4-14(13)20(23)24)16-10-12(22)6-8-18(16)25-17;/h1-10,19H,(H,23,24);/q;+1/p-1 |
InChI Key |
QQZKCPSPVWKXQH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate typically involves the reaction of 2,7-dichloroxanthene with benzoic acid in the presence of a suitable base, such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The process involves the use of automated systems to monitor and adjust reaction conditions in real-time .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted xanthene derivatives.
Scientific Research Applications
Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in cell imaging and tracking studies due to its fluorescent properties.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 2-(2,7-dichloroxanthen-9-yl)benzoate involves its interaction with specific molecular targets. In biological systems, the compound’s fluorescence allows it to bind to cellular components, enabling visualization and tracking. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to targeted cell destruction .
Comparison with Similar Compounds
Structural and Functional Analogues
DCDHF-Na shares structural similarities with other xanthene-based fluorophores but differs in substituents and oxidation states:
Key Findings :
- DCDHF-Na and DCFH exhibit overlapping reactivity with multiple oxidants (e.g., hydroxyl radicals, hypochlorite), reducing specificity for ONOO⁻ .
Comparison with Halogenated Xanthene Benzoate Derivatives
Substituent and Metal Ion Effects
Halogenation and metal coordination significantly influence stability, reactivity, and applications:
Key Findings :
- Bromine and iodine substituents increase molecular weight and polarizability, enhancing interactions with biological targets .
- Zirconium and aluminum salts exhibit superior stability compared to sodium salts but may introduce cytotoxicity in cellular models .
Comparison with Non-Fluorescent Benzoate Derivatives
Functional Group Modifications
Replacing the xanthene core or modifying functional groups alters applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
